molecular formula C7H8O3 B13833153 2(3H)-Furanone,3-acetyl-4-methyl-

2(3H)-Furanone,3-acetyl-4-methyl-

Cat. No.: B13833153
M. Wt: 140.14 g/mol
InChI Key: FWNLDWJYMDLNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Furanone,3-acetyl-4-methyl- is an organic compound belonging to the furanone family. It is characterized by a furan ring with an acetyl group at the third position and a methyl group at the fourth position. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone,3-acetyl-4-methyl- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 4-methyl-3-buten-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intramolecular cyclization to form the furanone ring.

Industrial Production Methods

Industrial production of 2(3H)-Furanone,3-acetyl-4-methyl- often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as distillation and crystallization are used to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone,3-acetyl-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions include carboxylic acids, dihydrofuranones, and various substituted furanones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2(3H)-Furanone,3-acetyl-4-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism by which 2(3H)-Furanone,3-acetyl-4-methyl- exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to antimicrobial or antifungal activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound disrupts cellular processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone,4-methyl-: Lacks the acetyl group, resulting in different chemical properties.

    2(3H)-Furanone,3-acetyl-: Lacks the methyl group, affecting its aroma and reactivity.

    2(3H)-Furanone,3-methyl-4-acetyl-: Similar structure but different positioning of functional groups.

Uniqueness

2(3H)-Furanone,3-acetyl-4-methyl- is unique due to the specific positioning of its acetyl and methyl groups, which contribute to its distinct aroma and reactivity. This makes it particularly valuable in the flavor and fragrance industry, as well as in various scientific research applications.

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

3-acetyl-4-methyl-3H-furan-2-one

InChI

InChI=1S/C7H8O3/c1-4-3-10-7(9)6(4)5(2)8/h3,6H,1-2H3

InChI Key

FWNLDWJYMDLNHA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=O)C1C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.